4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.
Coupling Reactions: The thiadiazole and piperidine derivatives are then coupled using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiomorpholine Introduction: Finally, the thiomorpholine moiety is introduced through a nucleophilic substitution reaction, where the piperidine-carbonyl intermediate reacts with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity. It is also being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and thiomorpholine moieties can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their pharmacological properties.
Thiomorpholine Derivatives: These compounds are known for their stability and unique chemical reactivity.
Uniqueness
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is unique due to the combination of these three moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBXYKEAVYHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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